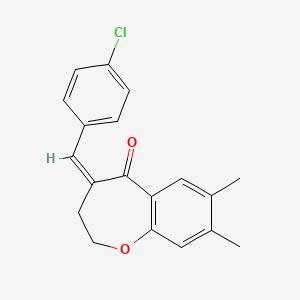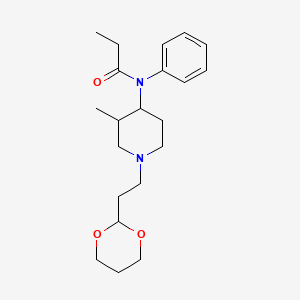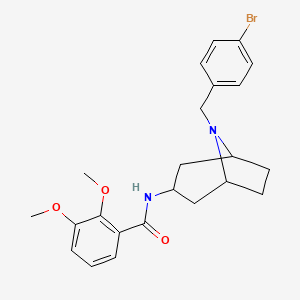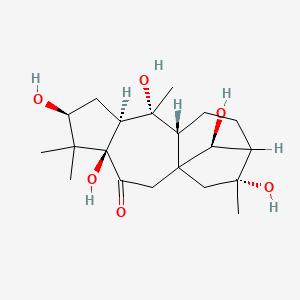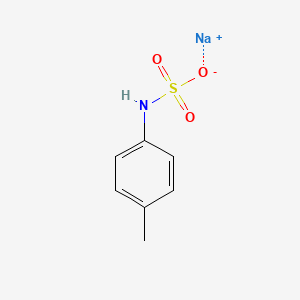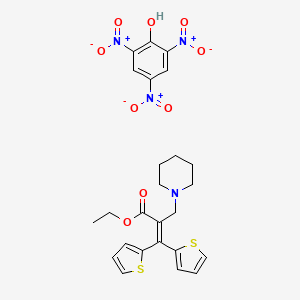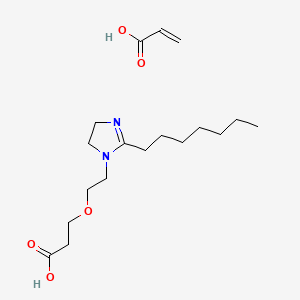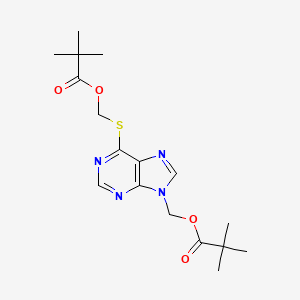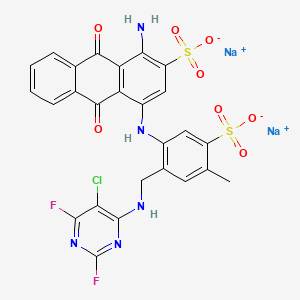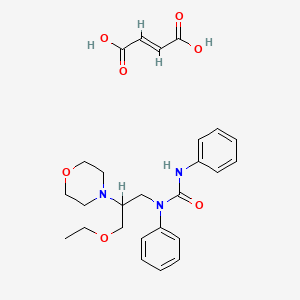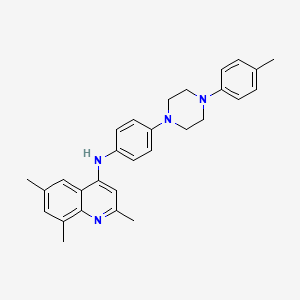
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Substitution Reactions: The introduction of the 4-methylphenyl and piperazinyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-chloroquinoline with 4-methylphenylpiperazine in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the quinoline core at the 2, 6, and 8 positions using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to its quinoline core.
Biological Research: Used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Investigated for its potential use in the development of new therapeutic agents for diseases such as cancer and neurological disorders.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Amodiaquine: A derivative of 4-aminoquinoline with antimalarial properties.
Uniqueness
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the piperazinyl and methylphenyl groups enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
87602-42-4 |
|---|---|
Molecular Formula |
C29H32N4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2,6,8-trimethyl-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]quinolin-4-amine |
InChI |
InChI=1S/C29H32N4/c1-20-5-9-25(10-6-20)32-13-15-33(16-14-32)26-11-7-24(8-12-26)31-28-19-23(4)30-29-22(3)17-21(2)18-27(28)29/h5-12,17-19H,13-16H2,1-4H3,(H,30,31) |
InChI Key |
KAFXIZMVPQNJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC4=CC(=NC5=C(C=C(C=C45)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


